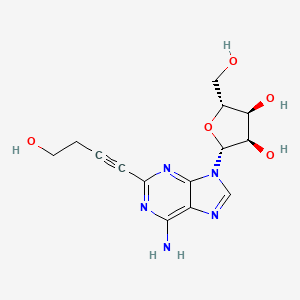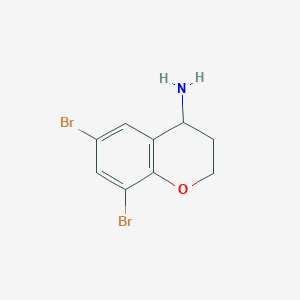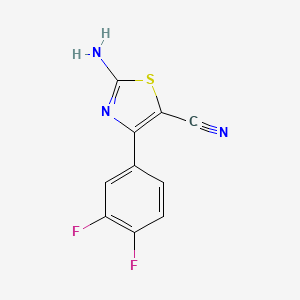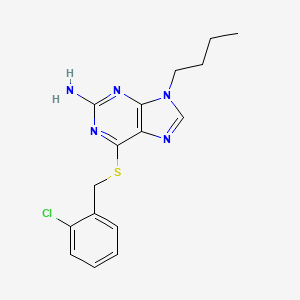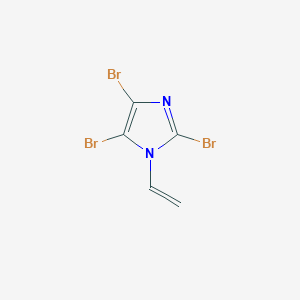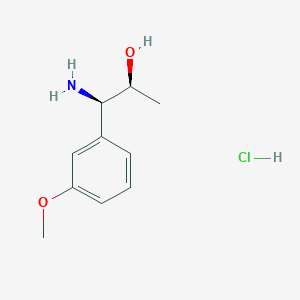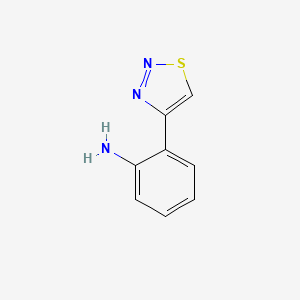
2-(1,2,3-Thiadiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a thiadiazole ring attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)aniline typically involves the reaction of 2-aminobenzothiol with appropriate reagents. One common method includes the cyclization of 2-aminobenzothiol with hydrazonoyl halides in the presence of a base such as triethylamine . The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using zinc and acetic acid in isopropyl alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, acetic acid, isopropyl alcohol.
Substitution: Halogens, alkylating agents, triethylamine, DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1,2,3-Thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)aniline involves its interaction with biological targets through its thiadiazole ring. The compound can disrupt membrane integrity in pathogens, leading to their inhibition . It also interacts with enzymes and receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2-(1,2,3-Thiadiazol-4-yl)aniline can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Exhibits antifungal and antibacterial properties.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Used in photovoltaic materials and OLEDs.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
286955-98-4 |
|---|---|
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
2-(thiadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2 |
Clave InChI |
WFXDPAFYLRCCGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


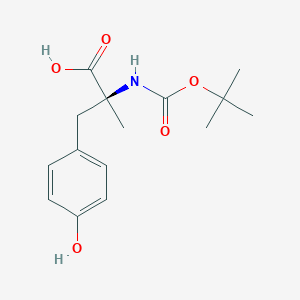
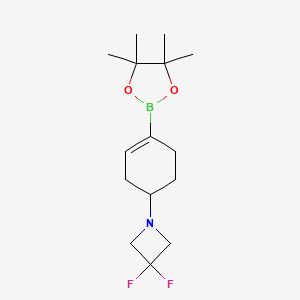
![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)

